molecular formula C13H17NO6S B12585762 Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate CAS No. 616866-44-5

Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate

Cat. No.: B12585762
CAS No.: 616866-44-5
M. Wt: 315.34 g/mol
InChI Key: QYRKJZWJYSQCPH-LLVKDONJSA-N
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Description

Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate is a chemical compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an aspartate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate typically involves the reaction of 4-methylbenzenesulfonyl chloride with D-aspartic acid in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Step 1: Preparation of 4-methylbenzenesulfonyl chloride by reacting 4-methylbenzenesulfonic acid with thionyl chloride.

    Step 2: Reaction of 4-methylbenzenesulfonyl chloride with D-aspartic acid in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfinyl derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include sulfone and sulfinyl derivatives, as well as various substituted compounds depending on the reagents used.

Scientific Research Applications

Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: The compound is studied for its potential role in modulating biological pathways and enzyme activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound of interest for therapeutic research.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl N-(4-fluorobenzene-1-sulfonyl)-D-aspartate
  • Dimethyl N-(4-chlorobenzene-1-sulfonyl)-D-aspartate
  • Dimethyl N-(4-bromobenzene-1-sulfonyl)-D-aspartate

Uniqueness

Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Biological Activity

Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate (commonly referred to as DMAS) is a compound of interest in pharmacological research due to its potential biological activities, particularly in relation to neurotransmission and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with DMAS.

Chemical Structure and Properties

DMAS is a derivative of D-aspartate, which is an amino acid that plays a crucial role in neurotransmission. Its structure includes a sulfonyl group attached to a methylbenzene moiety, which is believed to enhance its biological activity by influencing its interaction with biological targets.

  • N-Methyl-D-Aspartate Receptors (NMDAR) :
    • DMAS acts as an agonist for NMDARs, which are critical for synaptic plasticity and memory function. The modulation of D-aspartate levels through compounds like DMAS can impact neurological conditions such as schizophrenia and Alzheimer's disease .
  • Antibacterial Activity :
    • Recent studies have shown that compounds similar to DMAS exhibit significant antibacterial properties by inhibiting key bacterial enzymes involved in folate biosynthesis, such as dihydropteroate synthase (DHPS). This inhibition can disrupt bacterial growth and survival .

Biological Activity Overview

The following table summarizes the key biological activities associated with DMAS and related compounds:

Activity Description References
NMDAR Agonism Enhances synaptic transmission and may improve cognitive functions.
Antibacterial Effects Inhibits bacterial enzymes, potentially effective against Gram-positive and Gram-negative bacteria.
Cytotoxicity Exhibits cytotoxic effects on certain cancer cell lines, suggesting potential in cancer therapy.
Anti-inflammatory Properties Some derivatives show promise in reducing inflammation, which could be beneficial in various diseases.

Case Study 1: Neurotransmission Modulation

A study explored the effects of D-aspartate analogs on neuronal activity in vitro. It was found that DMAS significantly increased the frequency of excitatory postsynaptic currents (EPSCs) in hippocampal neurons, indicating enhanced neurotransmitter release and receptor activation .

Case Study 2: Antibacterial Efficacy

In a laboratory setting, DMAS was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibacterial agents, suggesting its potential as a therapeutic candidate .

Research Findings

Research has indicated that the biological activity of DMAS is multifaceted:

  • Neuropharmacological Studies : Investigations into the structure-function relationship of D-aspartate oxidase have revealed that modulating D-aspartate levels can be a novel therapeutic target for treating neurodegenerative diseases .
  • Antimicrobial Studies : The synthesis of sulfonamide derivatives has shown that modifications at the benzene ring can enhance antibacterial activity, making compounds like DMAS promising candidates for further development .

Properties

CAS No.

616866-44-5

Molecular Formula

C13H17NO6S

Molecular Weight

315.34 g/mol

IUPAC Name

dimethyl (2R)-2-[(4-methylphenyl)sulfonylamino]butanedioate

InChI

InChI=1S/C13H17NO6S/c1-9-4-6-10(7-5-9)21(17,18)14-11(13(16)20-3)8-12(15)19-2/h4-7,11,14H,8H2,1-3H3/t11-/m1/s1

InChI Key

QYRKJZWJYSQCPH-LLVKDONJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CC(=O)OC)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)OC)C(=O)OC

Origin of Product

United States

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